molecular formula C8H6N2O3S B13329021 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13329021
M. Wt: 210.21 g/mol
InChI Key: UOOGGYSVLGXNKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both a thiophene ring and an oxadiazole ring. These types of compounds are known for their diverse applications in medicinal chemistry and material science due to their unique structural properties .

Preparation Methods

The synthesis of 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylthiophene-3-carboxylic acid hydrazide with an appropriate nitrile oxide . The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

5-(4-Methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which confer specific properties and applications that may not be present in other similar compounds.

Properties

Molecular Formula

C8H6N2O3S

Molecular Weight

210.21 g/mol

IUPAC Name

5-(4-methylthiophen-3-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H6N2O3S/c1-4-2-14-3-5(4)7-9-6(8(11)12)10-13-7/h2-3H,1H3,(H,11,12)

InChI Key

UOOGGYSVLGXNKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.